molecular formula C23H23NO2S B2517989 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1203361-25-4

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2517989
CAS No.: 1203361-25-4
M. Wt: 377.5
InChI Key: PZEYXEUTKPTFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a thiophen-2-yl group at the 4-position and a methyl linker to the carboxamide nitrogen.

Properties

IUPAC Name

4-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c25-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)24-17-23(12-14-26-15-13-23)21-7-4-16-27-21/h1-11,16H,12-15,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEYXEUTKPTFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23NO2SC_{19}H_{23}NO_2S, with a molecular weight of 329.5 g/mol. Its structure incorporates a thiophene ring and a tetrahydro-pyran moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Target Organism
Compound 92.50E. coli
Compound 11d20S. aureus
Compound 1014P. aeruginosa

2. Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been assessed through human red blood cell (HRBC) membrane stabilization assays. The percentage of stabilization ranged from 86.70% to 99.25%, suggesting significant anti-inflammatory capabilities .

CompoundHRBC Stabilization (%)
Compound 986.70
Compound 11b90.52
Compound 1073.67

3. Cytotoxicity

In vitro cytotoxicity assays reveal that certain derivatives exhibit varying levels of cytotoxicity against cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds showed IC50 values around 163 µM for certain cancer types .

CompoundIC50 (µM)Cell Line
Compound A163.3MCF-7 (breast cancer)
Compound B170HCT116 (colon cancer)

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms.

Inhibition of DNA Gyrase

One notable mechanism is the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. Compounds similar to this compound have demonstrated IC50 values comparable to established antibiotics like ciprofloxacin . This suggests a potential for development as an antibacterial agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against multiple strains of bacteria and fungi. Results indicated that the compound exhibited significant activity against resistant strains, supporting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce inflammation in murine models induced by lipopolysaccharides (LPS). This highlights the therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues of Biphenyl Carboxamide Derivatives

The biphenyl carboxamide scaffold is a common motif in drug discovery. Key analogues include:

Compound Name Substituent on Amine Component Synthesis Yield (%) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide Tetrahydro-2H-pyran-4-ylmethyl (thiophen-2-yl) Not reported ~465 (estimated) Hypothesized kinase or receptor modulation N/A
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) Cyclooctyl 50 333.44 TRP channel antagonism
N-(Decahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (8) Decahydronaphthalen-1-yl 84 359.50 High-yield synthesis; TRP antagonism
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) 3-Methoxyphenyl-N-methyl, 2'-F, 3'-OMe Not reported 366.40 Improved metabolic stability
4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide (22a) Benzo[d][1,3]dioxol-5-yl Not reported 362.40 Planar aromatic system for π-π stacking

Key Observations :

  • Synthetic Efficiency : Substituents significantly impact yields. For example, bulky decahydronaphthalen-1-yl (Compound 8) achieved 84% yield via triple precipitation , while cyclooctyl (Compound 7) yielded only 50% . The target compound’s thiophene-THP substituent may require specialized purification (e.g., HPLC), as seen in analogous THP-containing syntheses .
  • Structural Flexibility : The THP ring in the target compound introduces conformational rigidity compared to flexible cycloalkyl groups (e.g., cyclooctyl). This rigidity may enhance binding specificity .

Role of Heterocyclic Substituents

  • Thiophene vs. Pyridine : The thiophen-2-yl group in the target compound differs from pyridinyl moieties in analogues like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (). Thiophene’s electron-rich aromatic system may enhance π-stacking interactions but reduce metabolic stability compared to pyridine’s nitrogen heteroatom .
  • Tetrahydro-2H-Pyran Modifications: describes a THP derivative with a cyano group (4-cyano-THP), synthesized in 58% yield . ’s microsomal assays for THP-containing compounds) .

Pharmacokinetic and Stability Considerations

  • Microsomal Stability : While direct data for the target compound are unavailable, THP-containing compounds like venetoclax () exhibit moderate-to-high metabolic stability due to their fused ring systems . The thiophene group may increase susceptibility to oxidative metabolism compared to halogenated biphenyls (e.g., 4′-chloro derivatives in ) .
  • Crystal Packing and Hydrogen Bonding : Analogues like N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea () stabilize via intramolecular hydrogen bonds (N–H···O/S) and π-π interactions . The target compound’s carboxamide and THP oxygen may similarly participate in H-bonding, influencing crystallinity or solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.